Hexadecyl octadecyl (R-(R*,R*))-tartrate

Food Additive Specifications Pharmaceutical Excipient Characterization Analytical Chemistry

Hexadecyl octadecyl (R-(R*,R*))-tartrate (CAS 93966-44-0) is a synthetic asymmetric diester derived from L-tartaric acid and mixed C16/C18 fatty alcohols. As a defined chemical entity (C38H74O6, MW 626.99 g/mol) with precisely characterized stereochemistry (2R,3R) and alkyl chain substitution (1-O-hexadecyl, 4-O-octadecyl), it serves as the principal component of the industrially utilized stearyl tartrate (INS 483/E mixture, offering a well-defined alternative to the variable commercial blends used in food processing and pharmaceutical formulations.

Molecular Formula C38H74O6
Molecular Weight 627.0 g/mol
CAS No. 93966-44-0
Cat. No. B12647195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexadecyl octadecyl (R-(R*,R*))-tartrate
CAS93966-44-0
Molecular FormulaC38H74O6
Molecular Weight627.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCOC(=O)C(C(C(=O)OCCCCCCCCCCCCCCCC)O)O
InChIInChI=1S/C38H74O6/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-44-38(42)36(40)35(39)37(41)43-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h35-36,39-40H,3-34H2,1-2H3/t35-,36-/m1/s1
InChIKeyNYXFVOZKEYOALB-LQFQNGICSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexadecyl Octadecyl (R-(R*,R*))-Tartrate (CAS 93966-44-0): A Defined Stearyl Palmityl Tartrate Diester for Analytical and Formulation Applications


Hexadecyl octadecyl (R-(R*,R*))-tartrate (CAS 93966-44-0) is a synthetic asymmetric diester derived from L-tartaric acid and mixed C16/C18 fatty alcohols [1]. As a defined chemical entity (C38H74O6, MW 626.99 g/mol) with precisely characterized stereochemistry (2R,3R) and alkyl chain substitution (1-O-hexadecyl, 4-O-octadecyl), it serves as the principal component of the industrially utilized stearyl tartrate (INS 483/E 483) mixture, offering a well-defined alternative to the variable commercial blends used in food processing and pharmaceutical formulations [2]. Its high lipophilicity (XLogP3 = 15.6) and specific amphiphilic architecture underpin its utility as a nonionic emulsifier and dough conditioner in bakery applications, as well as a research tool in drug delivery and material science studies [1].

Why Generic 'Stearyl Tartrate' Blends Cannot Substitute for Defined Hexadecyl Octadecyl (R-(R*,R*))-Tartrate


Commercial 'stearyl tartrate' (E 483) is a heterogeneous mixture of diesters—distearyl tartrate (C40H78O6), dipalmityl tartrate (C36H70O6), and stearylpalmityl tartrate (C38H74O6)—along with variable amounts of monoesters and unreacted starting materials, as defined by EU and WHO specifications [1]. In contrast, Hexadecyl octadecyl (R-(R*,R*))-tartrate is a single, structurally defined compound with a fixed alkyl chain length distribution (C16/C18) and established stereochemistry (R,R configuration from L-tartaric acid). This compositional precision directly impacts critical performance parameters such as melting behavior, emulsification efficiency, and reproducibility in analytical and formulation contexts [2]. Direct substitution with a commercial blend introduces uncontrolled variability, potentially compromising product quality, regulatory compliance in defined applications, and the interpretability of research data where a well-characterized lipid is required.

Quantitative Differentiation Evidence for Hexadecyl Octadecyl (R-(R*,R*))-Tartrate


Defined Chemical Composition vs. Variable Mixture: Purity and Assay Precision

Hexadecyl octadecyl (R-(R*,R*))-tartrate is a single chemical entity (C38H74O6) with a defined molecular weight of 626.99 g/mol and a minimum purity specification of 95% as supplied by reputable vendors . In contrast, the commercial product 'stearyl tartrate' (E 483) is a mixture with a molecular weight range of 627 to 655 g/mol and an assay specification of 'total ester content not less than 90%' [1]. The target compound therefore offers 5% higher minimum purity and, crucially, a uniform composition that eliminates batch-to-batch variability in alkyl chain length distribution, ensuring consistent performance in applications sensitive to lipophilic balance .

Food Additive Specifications Pharmaceutical Excipient Characterization Analytical Chemistry

Validated Analytical Methodology: Reverse-Phase HPLC Separation Protocol

A specific reverse-phase HPLC method utilizing a Newcrom R1 column has been developed and validated for the separation of Hexadecyl octadecyl (R-(R*,R*))-tartrate [1]. The method employs a simple mobile phase (acetonitrile/water/phosphoric acid) and is scalable for preparative isolation of impurities or for pharmacokinetic studies [1]. No equivalent publicly disclosed, column-specific separation protocol is available for the generic stearyl tartrate mixture, which would likely require method re-optimization due to the presence of multiple diesters with varying retention characteristics [2].

Analytical Method Development Quality Control Lipid Analysis

Regulatory Compliance Pathway: Defined Entity Within a Broader Food Additive Monograph

Hexadecyl octadecyl (R-(R*,R*))-tartrate is the primary constituent of stearyl palmityl tartrate, which itself is a named component of the food additive stearyl tartrate (INS 483/E 483) [1]. The EU specification for E 483 explicitly lists 'C38H74O6 (Stearylpalmityl tartrate)' as one of the main chemical components, providing a direct regulatory link between this defined compound and the approved food additive mixture [2]. While the full E 483 specification applies to the mixture, the defined compound can be used to prepare formulations that meet regulatory requirements with greater compositional control than using the commercial blend [3]. This is particularly relevant for applications where the exact ratio of C16/C18 esters influences functionality, such as in dough conditioning or emulsification efficiency.

Food Additive Regulation GRAS Determination Bakery Ingredients

High-Value Application Scenarios for Hexadecyl Octadecyl (R-(R*,R*))-Tartrate


Precise Formulation of Dough Conditioners and Emulsifiers in Bakery Applications

The defined composition and high purity (≥95%) of Hexadecyl octadecyl (R-(R*,R*))-tartrate make it suitable for preparing dough conditioners and emulsifiers with exacting performance specifications [1]. Unlike commercial stearyl tartrate blends with variable C16/C18 ratios, this single entity allows formulators to control the hydrophilic-lipophilic balance (HLB) with greater precision, directly impacting dough strength, loaf volume, and crumb structure in baked goods [2]. This is critical for industrial bakeries requiring consistent product quality across production batches and for research into structure-function relationships of tartrate-based emulsifiers.

Analytical Reference Standard for Stearyl Tartrate (E 483) Quality Control

Given its status as the primary C38 component of stearyl tartrate mixtures, Hexadecyl octadecyl (R-(R*,R*))-tartrate can serve as a well-characterized analytical reference standard for the quantification and purity assessment of commercial E 483 preparations [1]. The validated HPLC method using a Newcrom R1 column provides a direct, scalable approach for quality control laboratories to monitor batch-to-batch consistency of stearyl tartrate ingredients and finished food products [2].

Research-Grade Lipid for Drug Delivery and Material Science Studies

As a chemically defined amphiphile with a high XLogP3 value of 15.6, Hexadecyl octadecyl (R-(R*,R*))-tartrate is a valuable tool for investigating lipid-based drug delivery systems, including liposomes and solid lipid nanoparticles [1]. Its defined stereochemistry and alkyl chain architecture eliminate the confounding variables introduced by mixed-chain commercial emulsifiers, enabling reproducible studies on membrane fluidity, drug encapsulation efficiency, and release kinetics [2]. This level of characterization is essential for peer-reviewed research and early-stage pharmaceutical development where excipient variability can confound results.

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